Molecular Weight Differentiation Versus Parent Thioacetamide: Implications for Molar Calculations in Synthesis
The 1:1 co-crystal has a molecular weight of 155.22 g/mol, which is 2.07-fold higher than parent thioacetamide (75.13 g/mol, CAS 62-55-5) [1]. This difference is critical for reaction stoichiometry calculations: when used as a thioamide source, 2.07× more mass of the co-crystal is required to deliver an equimolar amount of reactive thioamide functionality compared to pure thioacetamide. Researchers substituting the co-crystal for thioacetamide without adjusting molar equivalents would introduce a systematic 51.6% under-dosing error in thioamide-reactive transformations.
| Evidence Dimension | Molecular weight (Mᵣ) and stoichiometric mass correction factor |
|---|---|
| Target Compound Data | Mᵣ = 155.22 g/mol (C₆H₉N₃S); contains 48.4 wt% thioacetamide equivalent (75.13 / 155.22 × 100) |
| Comparator Or Baseline | Thioacetamide (CAS 62-55-5): Mᵣ = 75.13 g/mol (C₂H₅NS) |
| Quantified Difference | Mass ratio = 2.07:1; undetected substitution leads to 51.6% molar deficit in thioamide-reactive functionality |
| Conditions | Calculated from molecular formulas; applicable to all gravimetric operations in synthetic protocols |
Why This Matters
Procurement of the co-crystal instead of thioacetamide requires explicit protocol recalibration; failure to do so introduces systematic stoichiometric error exceeding 50%.
- [1] PubChem. Thioacetamide (Compound Summary). CID: 2723949. Molecular Formula: C₂H₅NS; Molecular Weight: 75.13 g/mol. National Center for Biotechnology Information. View Source
